oxyimperatorin
Overview
Description
Oxyimperatorin is a natural product from Angelica dahurica . It is a member of furanocoumarin . The chemical name for oxyimperatorin is 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one .
Molecular Structure Analysis
The molecular formula of oxyimperatorin is C16H14O5 . Its molecular weight is 286.28 . The structure is consistent with the structure determined by H-NMR .Physical And Chemical Properties Analysis
Oxyimperatorin appears as a white-beige powder . It is soluble in DMSO at 90 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .Scientific Research Applications
Chemical Analysis of Angelica Dahurica
A study by Yuan Yu (2009) focused on the chemical constituents of Angelica Dahurica, highlighting oxyimperatorin as a key component. The research involved gas chromatography-mass spectrometry (GC-MS) to separate and identify these constituents. This study is significant for understanding the chemical makeup of Angelica Dahurica and its extraction products, emphasizing the presence of oxyimperatorin among other compounds (Yuan Yu, 2009).
Bioactive Furanocoumarin in Medicine
Patel (2023) explored the therapeutic potential and pharmacological activities of alloimperatorin, a coumarin class phytochemical found in Angelica dahurica. This study provides insights into the medicinal properties of alloimperatorin, discussing its anti-oxidative, anti-inflammatory, anti-apoptotic potential, and its effectiveness in breast cancer treatment. This research underscores the importance of alloimperatorin in modern medicine, particularly for its wide range of biological activities (D. Patel, 2023).
Role in Addressing Vascular Issues
A 2020 study by Wenqi Li et al. investigated the effects of imperatorin, a compound related to oxyimperatorin, on the abnormal proliferation, migration, and foaming of vascular smooth muscle cells (VSMCs). This research is crucial for understanding the role of oxyimperatorin-like compounds in vascular health, particularly in the context of atherosclerosis. The study found that imperatorin influences cell cycles and reduces lipid accumulation in VSMCs, suggesting potential applications for oxyimperatorin in cardiovascular health (Wenqi Li et al., 2020).
Safety And Hazards
properties
IUPAC Name |
9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZWFCPUDPLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957146 | |
Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyimperatorin | |
CAS RN |
35740-18-2 | |
Record name | Oxyimperatorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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